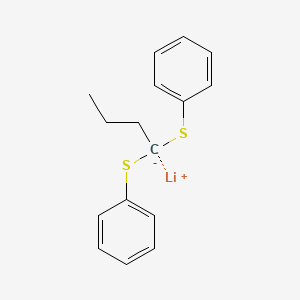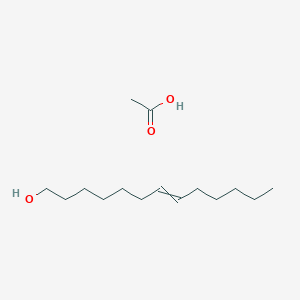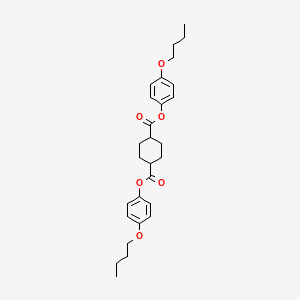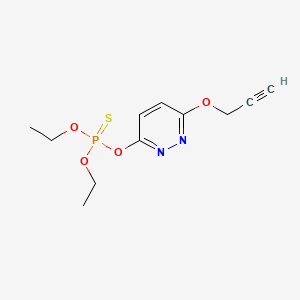![molecular formula C8H12 B14635917 2-Methylbicyclo[4.1.0]hept-2-ene CAS No. 53262-14-9](/img/structure/B14635917.png)
2-Methylbicyclo[4.1.0]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbicyclo[4.1.0]hept-2-ene is an organic compound with the molecular formula C8H12. It belongs to the class of bicyclic compounds, specifically those containing a cyclopropane ring fused to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbicyclo[4.1.0]hept-2-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the catalyst loading, reaction time, and purification processes to achieve high yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products
The major products formed from these reactions include epoxides, halogenated derivatives, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural features that may enhance drug efficacy.
Industry: It is used in the synthesis of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-Methylbicyclo[4.1.0]hept-2-ene involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal catalysts, facilitating reactions such as nucleophilic addition and rearrangements .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring fusion pattern.
2-Methylenebicyclo[2.2.1]heptane: Similar in structure but with a methylene group instead of a double bond.
Bicyclo[3.1.0]hex-2-ene: A related compound with a smaller ring system.
Uniqueness
2-Methylbicyclo[4.1.0]hept-2-ene is unique due to its specific ring strain and reactivity, which make it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
53262-14-9 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
2-methylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C8H12/c1-6-3-2-4-7-5-8(6)7/h3,7-8H,2,4-5H2,1H3 |
Clé InChI |
LNBRNPLKNDOWQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)




![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)

![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)



![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)

